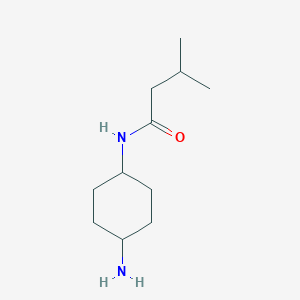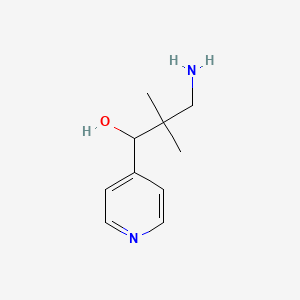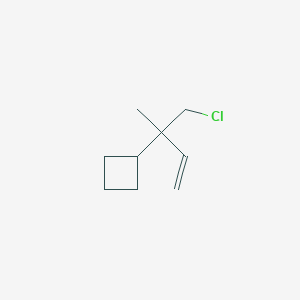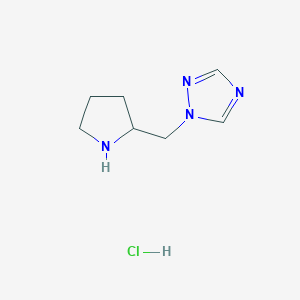
4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,3-triazole with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Hydrogenated triazine derivatives.
Substitution: N-substituted triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol exerts its effects is often related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity or disrupt cellular processes. The triazine and triazole rings provide a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
- 4-Amino-1,2,3-triazole
- 2,4,6-Trichloro-1,3,5-triazine
- 4-Amino-6-chloro-1,3,5-triazine-2-thiol
Comparison: 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both triazine and triazole rings, which confer distinct chemical properties. Compared to 4-Amino-1,2,3-triazole, it has a more complex structure and potentially broader range of applications. The presence of the thiol group also differentiates it from other triazine derivatives, providing additional reactivity and functionality.
Properties
Molecular Formula |
C6H7N7S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-amino-6-(1-methyltriazol-4-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H7N7S/c1-13-2-3(11-12-13)4-8-5(7)10-6(14)9-4/h2H,1H3,(H3,7,8,9,10,14) |
InChI Key |
IGFIKXXHPBIEPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)





![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)

![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)

![2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13197220.png)

